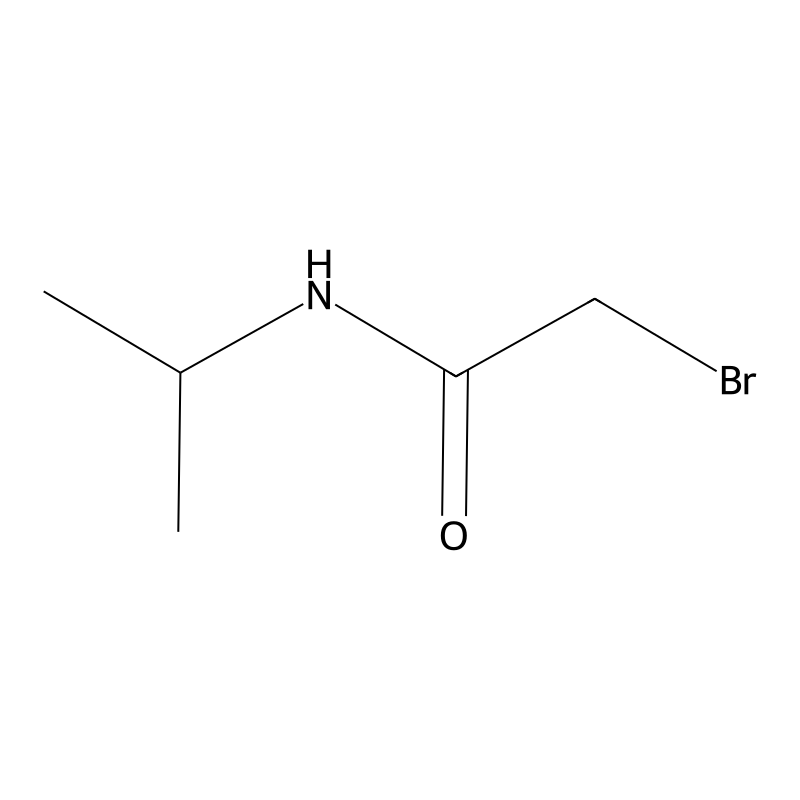

2-Bromo-N-isopropylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-N-isopropylacetamide is an organic compound with the molecular formula and a molecular weight of 180.04 g/mol. It is classified as a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide moiety. This compound is recognized for its potential applications in various fields, particularly in chemical synthesis and medicinal chemistry .

There's no known direct mechanism of action for 2-Bromo-N-isopropylacetamide itself. Its significance lies in its role as a precursor for Belumosudil, which targets specific proteins involved in inflammatory pathways.

- Potential for skin and eye irritation due to the presence of the amide group.

- Possible respiratory irritation if inhaled as dust or vapor.

2-Bromo-N-isopropylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. The types of reactions it participates in include:

- Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom. These reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

- Electrophilic Substitution: Electrophiles, including halogens, can react with this compound under specific conditions, often requiring a catalyst or activating agent .

The major products formed depend on the specific nucleophile or electrophile used in the reaction. For instance, reacting with an amine may yield a substituted acetamide, while reaction with a thiol can produce a thioacetamide derivative.

Research indicates that 2-Bromo-N-isopropylacetamide may possess biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action involves acting as an alkylating agent, where the bromine atom can be displaced by nucleophiles, forming covalent bonds with biological molecules. This property is leveraged in medicinal chemistry to design compounds that modify specific molecular targets, such as enzymes or receptors.

The synthesis of 2-Bromo-N-isopropylacetamide is typically achieved through the reaction of bromoacetyl bromide with isopropylamine. The synthesis process involves:

- Preparation: Conducted in a round-bottom flask under an inert nitrogen atmosphere to prevent unwanted side reactions.

- Reaction: Bromoacetyl bromide is added dropwise to a solution of isopropylamine while maintaining an ice bath to control the exothermic nature of the reaction.

- Completion: The mixture is stirred at room temperature for approximately one hour to ensure complete reaction .

In industrial settings, similar principles apply but on a larger scale, utilizing continuous flow reactors and automated systems for optimal yield and purity.

2-Bromo-N-isopropylacetamide serves multiple purposes across different fields:

- Chemical Synthesis: It acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biological Research: The compound is studied for its potential therapeutic effects and biological activities.

- Industrial Use: Employed in producing specialty chemicals and as a reagent in chemical synthesis .

While there is no direct mechanism of action established solely for 2-Bromo-N-isopropylacetamide, it has been noted for its role as a precursor for Belumosudil, which targets specific proteins involved in inflammatory pathways. Further studies are needed to elucidate its comprehensive interactions within biological systems.

Similar Compounds

Several compounds share structural similarities with 2-Bromo-N-isopropylacetamide. Notable examples include:

- 2-Bromo-N,N-dimethylacetamide

- 2-Bromo-N,N-diethylacetamide

- 2-Bromo-N-phenylacetamide

Comparison with Similar CompoundsCompound Name Structural Features Unique Properties 2-Bromo-N-isopropylacetamide Bromine attached to acetamide Specific substitution pattern affecting reactivity 2-Bromo-N,N-dimethylacetamide Dimethyl groups instead of isopropyl Different pharmacokinetic properties 2-Bromo-N,N-diethylacetamide Diethyl groups instead of isopropyl Variations in biological activity 2-Bromo-N-phenylacetamide Phenyl group replacing isopropyl Potentially distinct therapeutic applications

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-N-isopropylacetamide | Bromine attached to acetamide | Specific substitution pattern affecting reactivity |

| 2-Bromo-N,N-dimethylacetamide | Dimethyl groups instead of isopropyl | Different pharmacokinetic properties |

| 2-Bromo-N,N-diethylacetamide | Diethyl groups instead of isopropyl | Variations in biological activity |

| 2-Bromo-N-phenylacetamide | Phenyl group replacing isopropyl | Potentially distinct therapeutic applications |

Each compound exhibits unique chemical reactivity and biological activity profiles due to their distinct substitution patterns and functional groups .